molecular formula C7H4ClNO2S B030356 3-Cyanobenzenesulfonyl chloride CAS No. 56542-67-7

3-Cyanobenzenesulfonyl chloride

Cat. No. B030356
CAS RN: 56542-67-7
M. Wt: 201.63 g/mol
InChI Key: BHNRGBRMCNHNQD-UHFFFAOYSA-N
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Patent
US06638964B2

Procedure details

To a mixed solution of 200 ml of water and 250 ml of concentrated hydrochloric acid was added 25.0 g (212 mmol) of 3-cyanoaniline followed by stirring. An aqueous solution (80 ml) of 15.5 g (223 mmol) of sodium nitrite was added dropwise thereinto at −10 ° C. The reaction solution was added to acetic acid saturated with sulfur dioxide (prepared by saturating sulfur dioxide in 250 ml of acetic acid followed by adding 2.1 g of cuprous chloride) under ice-cooling and stirring. After 1 hour, the reaction solution was poured onto 500 ml of ice water and extracted with diethyl ether. The extract was washed with a saturated aqueous solution of sodium bicarbonate, water and brine successively, and dried over magnesium sulfate. The solvent was evaporated, a mixed solution of diethyl ether and hexane was added to the residue and the crystals were collected by filtration to give 16.0 g of the title compound.
[Compound]
Name
solution
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
15.5 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
250 mL
Type
reactant
Reaction Step Four
Quantity
25 g
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[ClH:1].[C:2]([C:4]1[CH:5]=[C:6]([CH:8]=[CH:9][CH:10]=1)N)#[N:3].N([O-])=O.[Na+].[S:15](=[O:17])=[O:16]>C(O)(=O)C.O>[C:2]([C:4]1[CH:5]=[C:6]([S:15]([Cl:1])(=[O:17])=[O:16])[CH:8]=[CH:9][CH:10]=1)#[N:3] |f:2.3|

Inputs

Step One
Name
solution
Quantity
80 mL
Type
reactant
Smiles
Name
Quantity
15.5 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Two
Name
ice water
Quantity
500 mL
Type
reactant
Smiles
Step Three
Name
Quantity
250 mL
Type
reactant
Smiles
S(=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Four
Name
Quantity
250 mL
Type
reactant
Smiles
Cl
Name
Quantity
25 g
Type
reactant
Smiles
C(#N)C=1C=C(N)C=CC1
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
by stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at −10 ° C
TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
stirring
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
WASH
Type
WASH
Details
The extract was washed with a saturated aqueous solution of sodium bicarbonate, water and brine successively
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
ADDITION
Type
ADDITION
Details
a mixed solution of diethyl ether and hexane was added to the residue
FILTRATION
Type
FILTRATION
Details
the crystals were collected by filtration

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(#N)C=1C=C(C=CC1)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 16 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.